2-((2,3-Dihydroxypropyl)amino)benzamide
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Overview
Description
2-((2,3-Dihydroxypropyl)amino)benzamide is a benzamide derivative known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a benzamide group attached to a 2,3-dihydroxypropylamino moiety, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,3-Dihydroxypropyl)amino)benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method employs ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This green and rapid pathway offers high yields and eco-friendly conditions .
Industrial Production Methods
Industrial production methods for benzamide derivatives often involve the use of high-temperature reactions between carboxylic acids and amines
Chemical Reactions Analysis
Types of Reactions
2-((2,3-Dihydroxypropyl)amino)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-((2,3-Dihydroxypropyl)amino)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant and antibacterial activities.
Medicine: Explored for its cytotoxic effects against certain tumor cell lines.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-((2,3-Dihydroxypropyl)amino)benzamide involves its interaction with specific molecular targets. For instance, it can inhibit the phosphorylation of certain proteins, thereby affecting cellular signaling pathways . The exact molecular targets and pathways are still under investigation, but it is known to interact with enzymes and receptors involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-Dihydroxypropyl)-3,4-difluoro-2-(2-fluoro-4-iodophenyl)amino-benzamide: Known for its potent inhibitory effects on specific kinases.
2,3-Dimethoxybenzamide: Exhibits antioxidant and antibacterial activities.
Uniqueness
2-((2,3-Dihydroxypropyl)amino)benzamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its dual hydroxyl groups enhance its solubility and reactivity, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
101820-62-6 |
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Molecular Formula |
C10H14N2O3 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-(2,3-dihydroxypropylamino)benzamide |
InChI |
InChI=1S/C10H14N2O3/c11-10(15)8-3-1-2-4-9(8)12-5-7(14)6-13/h1-4,7,12-14H,5-6H2,(H2,11,15) |
InChI Key |
WETMTSZNMMYKKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NCC(CO)O |
Origin of Product |
United States |
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